molecular formula C21H22N2O2S B5175957 N-(3-butoxyphenyl)-2-(2-quinolinylthio)acetamide

N-(3-butoxyphenyl)-2-(2-quinolinylthio)acetamide

Numéro de catalogue B5175957
Poids moléculaire: 366.5 g/mol
Clé InChI: MQMCCAKVEXZUEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-butoxyphenyl)-2-(2-quinolinylthio)acetamide, also known as BQ-123, is a peptide antagonist that selectively blocks the endothelin A (ETA) receptor. It was first synthesized in 1992 and has since been extensively studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

N-(3-butoxyphenyl)-2-(2-quinolinylthio)acetamide selectively blocks the ETA receptor, which is primarily expressed in vascular smooth muscle cells and mediates vasoconstriction, cell proliferation, and inflammation. By blocking the ETA receptor, N-(3-butoxyphenyl)-2-(2-quinolinylthio)acetamide can reduce vasoconstriction, inhibit cell proliferation, and reduce inflammation.
Biochemical and Physiological Effects:
N-(3-butoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to have a number of biochemical and physiological effects, including reducing blood pressure, inhibiting cell proliferation, reducing inflammation, and improving endothelial function. It has also been shown to have anti-angiogenic effects and to inhibit tumor growth in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-butoxyphenyl)-2-(2-quinolinylthio)acetamide is a highly selective antagonist for the ETA receptor, which makes it a valuable tool for investigating the role of the ETA receptor in various physiological and pathological processes. However, its use in lab experiments may be limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Orientations Futures

1. Investigating the therapeutic potential of N-(3-butoxyphenyl)-2-(2-quinolinylthio)acetamide in various diseases, including hypertension, heart failure, pulmonary hypertension, and cancer.
2. Developing more selective and potent ETA receptor antagonists for use in scientific research and clinical applications.
3. Investigating the role of the ETA receptor in various physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis.
4. Developing new methods for the synthesis and delivery of ETA receptor antagonists, including the use of nanoparticles and other drug delivery systems.
5. Investigating the potential use of ETA receptor antagonists in combination with other drugs for the treatment of various diseases.

Méthodes De Synthèse

N-(3-butoxyphenyl)-2-(2-quinolinylthio)acetamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of amino acids to a growing peptide chain, while the SPPS method involves the coupling of pre-formed peptide fragments.

Applications De Recherche Scientifique

N-(3-butoxyphenyl)-2-(2-quinolinylthio)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, pulmonary hypertension, and cancer. It has also been used in scientific research to investigate the role of the ETA receptor in various physiological and pathological processes.

Propriétés

IUPAC Name

N-(3-butoxyphenyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-2-3-13-25-18-9-6-8-17(14-18)22-20(24)15-26-21-12-11-16-7-4-5-10-19(16)23-21/h4-12,14H,2-3,13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMCCAKVEXZUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.